Product packaging for Ellipticine tartrate(Cat. No.:CAS No. 55042-50-7)

Ellipticine tartrate

Cat. No.: B1228820
CAS No.: 55042-50-7
M. Wt: 396.4 g/mol
InChI Key: HODZGKJAKXFZGR-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plant Families and Genera

The distribution of ellipticine (B1684216) and its derivatives is concentrated within specific genera of the Apocynaceae family. phcogrev.comnih.gov Notable genera that produce these alkaloids include Ochrosia, Rauvolfia, and Aspidosperma. phcogrev.comnih.govwikipedia.org

Specific Plant Species

Beyond the initial discovery in Ochrosia elliptica, ellipticine has been identified in several other related species. These include Ochrosia vieillardii, Ochrosia acuminata, and Ochrosia moorei. rsc.org Additionally, species such as Bleekeria vitiensis (also known as Ochrosia vitiensis) and Excavatia coccinea are recognized as natural sources of ellipticine. ncats.iohumanjournals.comsinica.edu.tw The alkaloid has also been found in plants outside the Ochrosia genus, such as in Strychnos dinklagei from the Loganiaceae family. rsc.orgbioorganica.com.ua

Localization in Plant Tissues

Research has shown that ellipticine and its related alkaloids are distributed throughout various parts of the host plants. For instance, in Ochrosia elliptica, these compounds have been isolated from the leaves, stem, root bark, and root wood. phcogrev.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N2O6 B1228820 Ellipticine tartrate CAS No. 55042-50-7

Properties

CAS No.

55042-50-7

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5,11-dimethyl-6H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C17H14N2.C4H6O6/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;5-1(3(7)8)2(6)4(9)10/h3-9,19H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

HODZGKJAKXFZGR-LREBCSMRSA-N

SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.C(C(C(=O)O)O)(C(=O)O)O

Other CAS No.

55042-50-7

Related CAS

519-23-3 (Parent)

Synonyms

5,11-dimethyl-6H-pyrido(4,3-b)carbazole
ellipticine
ellipticine hydrochloride
ellipticine tartrate
NSC 71795

Origin of Product

United States

Synthetic Chemistry and Structural Modification Studies

Development of Novel Synthetic Methodologies and Optimization

Researchers have also explored alternative strategies to construct the tetracyclic system. A transition metal-free approach was developed featuring a direct amination of a multi-functional phenol (B47542) via an alkylation-Smiles rearrangement, followed by an intramolecular C–H bond arylation promoted by potassium tert-butoxide. researchgate.net This method successfully produced key diarylamine and carbazole (B46965) intermediates, leading to the synthesis of 6-methylellipticine. researchgate.net Furthermore, a general synthetic route relying on an anionic ring annulation has been established, which allows for easy access to a wide range of derivatives from a common phenol intermediate. capes.gov.br This strategy is versatile, offering a pathway to diverse heteroaryl annulated carbazole analogues simply by changing the initial heterocyclic core. capes.gov.br

A comparison of selected synthetic strategies is outlined below:

Synthetic Strategy Key Reaction Starting Materials (Examples) Reported Advantages/Disadvantages
Cranwell and Saxton (Optimized) Condensation/CyclizationSubstituted Indoles or CarbazolesPractical, amenable to gram-scale synthesis, optimizations avoid chromatography. nih.govmdpi.com
Palladium-Catalyzed Tandem Reaction Cyclization-Cross-CouplingIndolylborate, Vinyl BromideNovel and concise route. semanticscholar.org Moderate overall yield. ucc.ie
Transition Metal-Free Synthesis Alkylation-Smiles Rearrangement, C-H ArylationMulti-functional PhenolsAvoids transition metals. researchgate.net
Anionic Ring Annulation Anionic Ring AnnulationPhenol Intermediate, Heterocyclic CoresGeneral and versatile for creating diverse analogues. capes.gov.br

Design and Synthesis of Ellipticine (B1684216) Analogs and Derivatives

The relatively simple structure of ellipticine has invited extensive structural modifications to generate more active derivatives and to probe the structural requirements for biological activity. nih.gov Functionalization has been explored at nearly every possible position of the ellipticine scaffold, with substitutions at the C-9, N-2, N-6, and C-11 positions being of particular interest. mdpi.comresearchgate.net

Substitution at the C-9 Position: The C-9 position has been a primary target for modification, as early studies found that introducing a hydroxyl or methoxy (B1213986) group at this position significantly increases cytotoxic activity. ucc.iesciforum.net The synthesis of 9-hydroxyellipticine and its derivatives is therefore a major focus. grafiati.com For example, 9-hydroxyellipticine can be O-alkylated using N,N-Dimethylformamide (DMF) dineopentyl acetal (B89532) to produce derivatives like 9-ethoxy- and 9-phenoxyellipticine. nih.gov

Substitution at the N-2 and N-6 Positions: Quaternization of the pyridine (B92270) nitrogen (N-2) to form ellipticinium salts is a common strategy. sciforum.net These salts often exhibit improved water solubility, a crucial property that can be a significant obstacle for other ellipticine derivatives. nih.govsciforum.net Alkylation at the indole (B1671886) nitrogen (N-6) has also been explored, with substituents at this position shown to influence biological potency. sciforum.net

Substitution at the C-11 Position: The C-11 position, bearing a methyl group in the parent compound, has historically been less explored. mdpi.com However, recent efforts have focused on functionalizing this position to complete the structure-activity relationship (SAR) profile. mdpi.com The synthesis of novel 11-substituted ellipticines has been achieved, starting from precursors like 11-formylellipticine, which can be further derivatized to incorporate amides, imines, and other functional groups. mdpi.comucc.ie

Other Analogues: Beyond simple substitutions, researchers have synthesized a wide array of analogues, including:

Isoellipticine and Deazaellipticine: Novel routes have been developed for the synthesis of these isomeric analogues, which involve modifications to the positions of the nitrogen atoms in the pyridocarbazole core. ucc.ie

Benzoxazinic Analogues: These were prepared using an anionic ring annulation, creating a new class of structurally related heteroaryl annulated carbazoles. capes.gov.br

Hexacyclic Derivatives: Novel hexacyclic derivatives have been synthesized by coupling ellipticine with molecules like o-aminobenzoic acid, expanding the planar aromatic system. researchgate.neteurekaselect.com

Water-Soluble Derivatives: To overcome low solubility, derivatives such as sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na) have been prepared through chlorosulfonation followed by saponification. nih.govpreprints.org

Structure-Activity Relationship (SAR) Investigations for Modified Biological Effects

The primary mechanisms of ellipticine's anticancer action are DNA intercalation and the inhibition of topoisomerase II. ucc.ieontosight.ai SAR studies aim to correlate specific structural modifications with changes in these and other biological activities to design more potent and selective agents.

Influence of Substituents on Topoisomerase II Inhibition: The planar polycyclic structure is crucial for intercalating into DNA. researchgate.netnih.gov However, substitutions significantly modulate this activity.

9-Substituted Derivatives: Hydroxylation at the C-9 position generally increases the compound's affinity for DNA and enhances the stabilization of the DNA-topoisomerase II complex, leading to greater cytostatic activity compared to 9-methoxy or unsubstituted analogues. nih.gov

11-Substituted Derivatives: In contrast, many 11-substituted ellipticines were found to be inactive against topoisomerase II. mdpi.comnih.gov It is postulated that bulky groups at the C-11 position may hinder the intercalation process. mdpi.com However, certain derivatives, such as an α,β-unsaturated ketone, showed promising, albeit reduced, inhibitory activity, representing new templates for further development. nih.gov

N-2 Quaternization: The formation of ellipticinium salts by methylation at the N-2 position can lead to derivatives with significant antitumor activity and, in some cases, enhanced specificity for certain cancer cell lines, such as CNS tumors. nih.gov

Impact on Cytotoxicity and Selectivity: SAR studies have provided key insights into achieving potent and selective cytotoxicity.

Increasing the length of an alkyl chain substituent can correlate with increased antitumor activity up to a certain point. rsc.org

The electronic properties of substituents are critical; electron-withdrawing groups on attached aromatic rings have been shown to enhance cytotoxic effects. rsc.org

In a study of 112 ellipticine analogues, pattern recognition methods successfully classified compounds as active or inactive with high accuracy based on molecular descriptors, highlighting the importance of factors like partial atomic charges on the ellipticine ring. nih.govacs.org

Novel 11-substituted derivatives, specifically an 11-substituted amide (benzylamide 11) and a conjugated ketone (13), demonstrated exceptional and selective cytotoxicity against specific cancer cell lines, including ovarian and renal cancer lines, in the NCI-60 cell line screen. nih.gov

A summary of key SAR findings is presented below:

Modification Site Substituent/Modification Observed Biological Effect Reference
C-9 Hydroxyl group (-OH)Increased DNA affinity and topoisomerase II inhibition. nih.gov
C-9 Alkoxy groups (e.g., -OEt)Potent antitumor activity. nih.gov
N-2 (Pyridine N) Quaternization (e.g., N-methylation)Improved water solubility; can enhance CNS tumor selectivity. sciforum.netnih.gov
C-11 Bulky/mobile functional groupsGenerally reduced or abolished topoisomerase II inhibition. mdpi.comnih.gov
C-11 Specific amides and ketonesPotent and selective cytotoxicity against certain cancer cell lines. nih.gov
N-6 (Indole N) Alkyl groupsInfluences overall potency. sciforum.net

These investigations underscore that while the planar core of ellipticine is essential, its biological activity is finely tuned by the nature and position of its substituents. This detailed understanding of SAR continues to guide the rational design of new ellipticine derivatives with improved pharmacological profiles. nih.govpreprints.org

Molecular and Cellular Mechanism of Action Research

DNA Intercalation and Interaction Dynamics

A foundational aspect of ellipticine's mechanism is its ability to physically insert itself between the base pairs of DNA, a process known as intercalation. ncats.ionih.govwikipedia.orghodoodo.com This interaction is facilitated by the planar, polycyclic structure of the ellipticine (B1684216) molecule. nih.govwikipedia.orghodoodo.comarkat-usa.org The binding affinity of ellipticine to DNA is notably high. nih.govhodoodo.com

Key findings from research on ellipticine's DNA intercalation include:

Binding Mode: Ellipticine binds to DNA by orienting its planar structure parallel to the DNA base pairs. nih.govwikipedia.orgnih.gov This mode of binding has been confirmed through X-ray crystallography, which revealed the detailed structural effects of the drug on the DNA helix. nih.gov

Structural Effects on DNA: The intercalation of ellipticine causes an unwinding of the DNA helix. nih.gov The estimated unwinding angle upon binding is approximately 7.9 degrees. nih.gov This structural distortion can interfere with the normal functions of DNA, such as replication and transcription.

Influence of Protonation: A distinguishing feature of ellipticine is the presence of protonatable ring nitrogens. nih.govhodoodo.comarkat-usa.org Under physiological conditions, both uncharged and monocationic forms of ellipticine exist. nih.govhodoodo.comarkat-usa.org The positive charge on the protonated form is thought to stabilize its binding to the negatively charged DNA backbone. nih.govhodoodo.comarkat-usa.org Conversely, the uncharged, more lipophilic form can more easily traverse cellular membranes. nih.govhodoodo.comarkat-usa.org

Table 1: Summary of Ellipticine-DNA Interaction Dynamics
Interaction AspectKey Research FindingCitation
Binding MechanismIntercalation between DNA base pairs. ncats.ionih.govwikipedia.orghodoodo.com
Molecular OrientationPlanar molecule lies parallel to the DNA base pairs. nih.govwikipedia.orgnih.gov
Effect on DNA StructureUnwinds the DNA helix. nih.gov
Unwinding AngleEstimated to be 7.9 degrees. nih.gov
Influence of ChargeProtonated form stabilizes DNA binding; uncharged form aids membrane penetration. nih.govhodoodo.comarkat-usa.org

Topoisomerase Inhibition Studies (Type I and Type II)

A critical consequence of ellipticine's interaction with DNA is the inhibition of topoisomerases, particularly topoisomerase II. ncats.iobohrium.comnih.govnih.govwikipedia.orghodoodo.com These enzymes are crucial for managing DNA topology during processes like replication, transcription, and chromosome segregation. By interfering with their function, ellipticine introduces a significant roadblock to cell proliferation.

Research highlights on topoisomerase inhibition by ellipticine include:

Primary Target: Topoisomerase II is considered a major target of ellipticine. ncats.iobohrium.comnih.govnih.govwikipedia.orghodoodo.com Ellipticine and its derivatives are known inhibitors of this enzyme. ncats.ioresearchgate.netresearchgate.net

Mechanism of Inhibition: Ellipticine inhibits topoisomerase II by binding directly to the enzyme while it is intercalated in the DNA. wikipedia.org This stabilizes the transient DNA-enzyme complex, leading to DNA strand breaks. ncats.iomdpi.com The presence of an oxidizable phenolic group on some ellipticine derivatives is thought to be important for their ability to interfere with topoisomerase II activity. bohrium.com

Cellular Consequences: The inhibition of topoisomerase II leads to DNA damage, which can trigger cell cycle arrest and apoptosis. ncats.iospandidos-publications.com This mechanism is a key contributor to the anticancer activity of ellipticine. bohrium.com While topoisomerase II is the primary focus, some studies also mention interference with other enzymes, including topoisomerase I.

Table 2: Overview of Topoisomerase Inhibition by Ellipticine
Enzyme TargetMechanism of ActionCellular OutcomeCitation
Topoisomerase II (Primary)Inhibition through direct binding to the DNA-intercalated state, stabilizing the enzyme-DNA complex.DNA strand breaks, cell cycle arrest, apoptosis. ncats.iobohrium.comnih.govresearchgate.netnih.govwikipedia.orghodoodo.com
Topoisomerase IInhibition is also reported, though less emphasized than Topoisomerase II.Contributes to overall DNA damage and cytotoxicity. mdpi.com

Modulation of DNA Damage Response Pathways

The DNA damage induced by ellipticine, either through intercalation and topoisomerase inhibition or covalent adduct formation, activates cellular DNA damage response (DDR) pathways. bohrium.commdpi.comnih.gov These pathways are critical in determining the fate of the cell, leading to either repair, cell cycle arrest, or apoptosis.

The tumor suppressor protein p53 plays a central role in the cellular response to ellipticine-induced DNA damage. ncats.iomdpi.comspandidos-publications.comresearchgate.netnih.gov

Key findings on ellipticine's interaction with the p53 pathway are:

p53 Activation: Ellipticine treatment leads to an increase in the nuclear levels and activation of p53. mdpi.comnih.gov This activation is often a consequence of the genotoxic stress caused by the drug. mdpi.com

Restoration of Mutant p53 Function: Notably, ellipticine has been shown to restore the transcriptional function of several p53 mutants. oncotarget.comnih.gov It can alter the conformation of mutant p53, increasing its sequence-specific DNA-binding activity. nih.gov This property may contribute to its selectivity against tumor cells harboring p53 mutations. nih.gov

Downstream Effects: Activated p53, whether wild-type or restored mutant, can then induce the expression of its target genes, such as p21/WAF1 and MDM2, which are involved in cell cycle arrest and apoptosis. mdpi.comnih.gov

p53-Dependent Apoptosis: The induction of apoptosis by ellipticine is often mediated through a p53-dependent pathway. ncats.iospandidos-publications.comnih.gov Ellipticine treatment can lead to the upregulation of pro-apoptotic proteins like Fas/APO-1 and its ligand. nih.gov

A major outcome of ellipticine's activity is the disruption of the normal cell cycle, leading to arrest at specific phases and the subsequent induction of apoptosis. ncats.iobohrium.commdpi.comspandidos-publications.comresearchgate.netnih.govnih.gov

Cell Cycle Arrest: Ellipticine has been observed to cause cell cycle arrest, primarily in the G2/M phase, in various cancer cell lines, including human breast cancer (MCF-7) and bladder cancer cells. nih.govspandidos-publications.comdaneshyari.com In some cell lines with mutant p53, arrest in the S and G2/M phases has been noted, while in those with wild-type p53, an early G0/G1 arrest can occur. mdpi.com This arrest is often associated with the modulation of key cell cycle regulatory proteins. mdpi.com

Induction of Apoptosis: Ellipticine is a potent inducer of apoptosis. ncats.iospandidos-publications.comnih.govnih.gov The apoptotic process is triggered through multiple interconnected pathways. mdpi.com This includes the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. nih.govnih.govdaneshyari.com

Molecular Mechanisms of Apoptosis: The apoptotic cascade initiated by ellipticine involves the upregulation of the Fas/Fas ligand system, activation of initiator caspases like caspase-8 and caspase-9, disruption of the mitochondrial membrane potential, and release of cytochrome c. mdpi.comnih.govnih.gov

Influence on Signaling Pathways (e.g., PI3K/AKT, MAPK, NF-κB, JNK/AP-1)

Ellipticine's influence extends beyond direct DNA damage to the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation. ncats.iomdpi.comresearchgate.net

PI3K/AKT Pathway: The PI3K/AKT pathway, a key regulator of cell survival, is affected by ellipticine. Some studies show that ellipticine can up-regulate phosphorylated Akt, and the inhibitory effect of ellipticine on cell growth can be reversed by PI3K inhibitors. nih.gov This suggests a complex interplay where the cell initially attempts to survive the drug-induced stress. Ellipticine has also been shown to induce the nuclear translocation of Akt. mdpi.comnih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target. Ellipticine has been shown to activate the MAPK pathway, which is linked to its ability to induce apoptosis and mitochondrial dysfunction in certain cell types. researchgate.net Specifically, the ERK/MAPK signaling pathway has been implicated in ellipticine-induced apoptosis in some cancer cells. nih.gov Furthermore, some derivatives of ellipticine have been shown to inhibit the Raf/MEK/ERK signaling pathway. researchgate.net

NF-κB Pathway: Ellipticine and its derivatives can also modulate the NF-κB signaling pathway, which is crucial in inflammation and cell survival. nih.gov Some studies indicate that ellipticine can inhibit the NF-κB pathway. researchgate.netbrill.com

JNK/AP-1 Pathway: The JNK/AP-1 signaling pathway is also targeted by ellipticine. It has been shown to suppress the lipopolysaccharide-induced activation of the JNK/AP-1 pathway in macrophages, suggesting an anti-inflammatory role. scielo.brnih.govasm.orgresearchgate.netscielo.brnih.gov

Table 3: Ellipticine's Influence on Key Signaling Pathways
Signaling PathwayObserved Effect of EllipticineCellular ConsequenceCitation
PI3K/AKTModulates Akt phosphorylation and translocation.Influences cell survival and autophagy-related cell death. mdpi.comresearchgate.netnih.gov
MAPKActivates the MAPK pathway, particularly ERK.Induces apoptosis and mitochondrial dysfunction. researchgate.netresearchgate.netnih.govscielo.br
NF-κBInhibits the NF-κB pathway.Contributes to anti-inflammatory effects. nih.govresearchgate.netbrill.com
JNK/AP-1Suppresses activation.Leads to anti-inflammatory responses. scielo.brnih.govasm.orgresearchgate.netscielo.brnih.gov

Oxidative Bioactivation and Covalent DNA Adduct Formation

In addition to non-covalent intercalation, ellipticine can undergo metabolic activation to form reactive intermediates that bind covalently to DNA, forming DNA adducts. bohrium.commdpi.comnih.govresearchgate.nethodoodo.comarkat-usa.org This represents another significant mechanism of its genotoxicity and pharmacological action. mdpi.comacs.orgacs.org

Metabolic Activation: Ellipticine is considered a prodrug that can be enzymatically activated by cytochrome P450 (CYP) enzymes and peroxidases. mdpi.comwikipedia.orgnih.govaacrjournals.orgaacrjournals.orgnih.gov

Key Metabolites: The primary metabolites involved in DNA adduct formation are 13-hydroxyellipticine and 12-hydroxyellipticine. mdpi.comnih.govaacrjournals.orgaacrjournals.org Ellipticine N²-oxide is another metabolite that can lead to DNA adducts. aacrjournals.orgaacrjournals.orgnih.gov

CYP Enzyme Involvement: Several human CYP enzymes are involved in the metabolism of ellipticine. CYP3A4 is a major enzyme responsible for the formation of 13-hydroxyellipticine, while CYP1A1/2 also contributes. mdpi.comnih.govaacrjournals.orgaacrjournals.orgnih.gov CYP2C19 is efficient in producing 12-hydroxyellipticine. mdpi.comnih.gov The presence of cytochrome b5 can enhance the activation of ellipticine by certain CYPs. mdpi.comnih.gov

Formation of Covalent Adducts: The reactive metabolites, such as ellipticine-13-ylium and ellipticine-12-ylium, form covalent bonds with DNA, primarily with deoxyguanosine residues. acs.orgaacrjournals.orgaacrjournals.orgnih.gov These adducts have been detected in various human tumor cells treated with ellipticine. mdpi.com

Role in Cytotoxicity: The formation of these covalent DNA adducts is a crucial part of ellipticine's mechanism of action, contributing to its DNA-damaging effects and ultimately to cell death. ncats.iomdpi.comingentaconnect.com

Table 4: Summary of Ellipticine's Oxidative Bioactivation and DNA Adduct Formation
ProcessKey DetailsCitation
Metabolic ActivationMediated by cytochrome P450 (CYP) enzymes and peroxidases. mdpi.comwikipedia.orgnih.govaacrjournals.orgaacrjournals.orgnih.gov
Activating EnzymesPrimarily CYP3A4, CYP1A1/2, and CYP2C19. Enhanced by cytochrome b5. mdpi.comnih.govaacrjournals.orgaacrjournals.orgnih.gov
Reactive Metabolites13-hydroxyellipticine, 12-hydroxyellipticine, ellipticine N²-oxide. mdpi.comnih.govaacrjournals.orgaacrjournals.orgnih.gov
DNA Adduct FormationCovalent binding of reactive metabolites to DNA, mainly at deoxyguanosine. acs.orgaacrjournals.orgaacrjournals.orgnih.gov
Biological ConsequenceContributes to genotoxicity and anticancer activity. ncats.iomdpi.comingentaconnect.com

Other Proposed Molecular Targets and Interactions

Beyond its well-documented effects on topoisomerase II and DNA intercalation, research has revealed that ellipticine and its derivatives engage with a variety of other cellular components and pathways. These interactions contribute to its complex mechanism of action and open new avenues for its therapeutic application. This section details the research findings on ellipticine's interactions with RNA Polymerase I, chromatin, histone proteins, and telomerase.

Chromatin

Ellipticine's interaction with chromatin, the complex of DNA and proteins (mainly histones) in the nucleus, represents another facet of its mechanism of action. taylorandfrancis.comresearchgate.net The structure of chromatin dictates the accessibility of DNA to cellular machinery, including those involved in transcription, replication, and repair. aacrjournals.org

Studies have revealed that ellipticine can interact directly with chromatin components. taylorandfrancis.com This interaction is not limited to the DNA within the chromatin but also involves the core histone proteins. taylorandfrancis.comresearchgate.net By binding to chromatin, ellipticine can potentially alter its structure, influencing processes that rely on DNA accessibility. nih.gov For instance, the genotoxic effects of ellipticine, which are linked to its interactions with DNA-topoisomerase II complexes, occur at the chromatin level. nih.gov

Furthermore, the state of chromatin can influence the efficacy of ellipticine. Research has shown that loosening the chromatin structure through the use of histone deacetylase (HDAC) inhibitors can enhance the cytotoxic efficiency of ellipticine. aacrjournals.org Pre-treatment of cancer cells with HDAC inhibitors like trichostatin A (TSA) or SAHA increased the cell-killing ability of ellipticine, suggesting that a more "open" chromatin state allows for better access of the drug to its targets within the chromatin. aacrjournals.org This synergistic effect highlights the importance of the chromatin context in the activity of DNA-targeting anticancer drugs. aacrjournals.org

Histone Proteins

The interaction between ellipticine and histone proteins is a key aspect of its engagement with chromatin. Histones are the primary proteins that package and order DNA into nucleosomes, and they are subject to post-translational modifications that regulate gene expression. taylorandfrancis.comnih.gov

Research indicates that ellipticine interacts with core histone proteins within the chromatin structure. taylorandfrancis.com One study specifically proposed that ellipticine can bind to histidine residues in nuclear chromatin, identifying a potential molecular target on these proteins. researchgate.net

The interplay between ellipticine and histone modifications has also been explored. While ellipticine itself was not found to have direct HDAC inhibitory effects, its cytotoxicity can be synergistically enhanced when combined with HDAC inhibitors like valproic acid (VPA). mdpi.com In neuroblastoma cells, the combination of ellipticine and VPA led to a significant increase in the acetylation of histones H3 and H4. mdpi.com This increased acetylation, which is associated with a more relaxed chromatin structure, correlated with enhanced, caspase-3-dependent apoptosis. mdpi.com

Table 2: Effect of Ellipticine in Combination with Valproic Acid (VPA) on Histone Acetylation

Cell Line Treatment Observed Effect on Histone Acetylation Resulting Cellular Effect Reference(s)
UKF-NB-4 (Neuroblastoma) Ellipticine (5 µM) + VPA (1 mM) Increased acetylation of histones H3 and H4. Synergistic cytotoxicity; induction of apoptosis. mdpi.com

Telomerase

Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. sigmaaldrich.com This enzyme is active in most cancer cells, allowing them to overcome the normal process of cellular senescence and achieve replicative immortality. sigmaaldrich.com Consequently, telomerase has emerged as an attractive target for cancer therapy. sigmaaldrich.com

Multiple studies have reported that ellipticine and its derivatives, including 9-hydroxyellipticine, can inhibit telomerase activity. mdpi.comsigmaaldrich.commerckmillipore.com This inhibition is considered an additional mode of anticancer action, complementing its effects on topoisomerase II and DNA intercalation. nih.govacs.org

The mechanism of telomerase inhibition by ellipticine involves its ability to bind and stabilize G-quadruplex structures. nih.govacs.org Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded secondary structures. nih.gov Small molecules that stabilize G-quadruplexes can physically obstruct the telomerase enzyme from accessing the end of the chromosome, thereby inhibiting its function. nih.govsciforum.net Spectroscopic and calorimetric studies have confirmed that ellipticine binds to a human telomeric DNA sequence, leading to the formation of a thermally more stable complex. nih.govacs.org An assay using extracts from the MDAMB-231 breast cancer cell line demonstrated that ellipticine effectively inhibits telomerase activity. nih.govacs.org This interaction with telomeric DNA and subsequent telomerase inhibition represents another important pathway through which ellipticine exerts its antitumor effects. mdpi.com

Preclinical Biological Activity Investigations in Experimental Models

Antineoplastic Efficacy in Diverse Cancer Cell Lines

The anticancer properties of ellipticine (B1684216) are the most widely studied aspect of its biological activity. researchgate.net Research indicates that its efficacy stems from multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and modulation of key cellular signaling pathways. researchgate.netasm.org

Ellipticine has demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. nih.govresearchgate.net The sensitivity to ellipticine varies among different cell types, with neuroblastoma and leukemia cells showing high sensitivity. nih.gov For instance, IMR-32 neuroblastoma cells were found to be the most sensitive, followed by other neuroblastoma lines (UKF-NB-4, UKF-NB-3) and HL-60 leukemia cells, all exhibiting IC50 values below 1 µM. researchgate.netnih.gov Breast adenocarcinoma (MCF-7) and glioblastoma (U87MG) cells showed comparable sensitivity with IC50 values around 1 µM, whereas CCRF-CEM leukemia cells were less sensitive. researchgate.netnih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ellipticine in Various Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
IMR-32 Neuroblastoma 0.27 ± 0.02
UKF-NB-3 Neuroblastoma 0.44 ± 0.03
UKF-NB-4 Neuroblastoma 0.49 ± 0.04
HL-60 Leukemia 0.67 ± 0.06
MCF-7 Breast Adenocarcinoma 1.25 ± 0.13
U87MG Glioblastoma 1.48 ± 0.62

Data sourced from comparative studies on ellipticine's cytotoxicity. researchgate.netnih.gov

The primary mechanisms underlying ellipticine's cytotoxicity involve the induction of apoptosis and cell cycle arrest. nih.gov In human breast cancer cells (MCF-7), ellipticine treatment leads to an arrest in the G2/M phase of the cell cycle. nih.gov This is associated with an increased expression of the p53 tumor suppressor protein and the cyclin-dependent kinase inhibitor p27Kip1. nih.gov Furthermore, ellipticine triggers the extrinsic apoptosis pathway by increasing the expression of Fas/APO-1 and its ligands, leading to the activation of caspase-8. nih.gov This signal is amplified by the intrinsic mitochondrial pathway through Bid interaction, disrupting mitochondrial function and activating caspase-9. nih.gov

In human non-small-cell lung cancer (NSCLC) cells (A549), ellipticine-induced cytotoxicity is achieved through both autophagy and apoptosis, a process modulated by the Akt signaling pathway. nih.gov The compound induces nuclear translocation of p53 and Akt, leading to cell death. nih.gov Similarly, in endometrial cancer cells, ellipticine induces apoptosis associated with G2/M phase arrest, depolarization of the mitochondrial membrane, and release of cytochrome c. nih.gov

A crucial aspect of ellipticine's action is its role as a prodrug. researchgate.net Its pharmacological and genotoxic effects are dependent on metabolic activation by cytochrome P450 (CYP) and peroxidase enzymes. nih.govresearchgate.net This activation leads to the formation of reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can form covalent adducts with DNA. nih.gov The formation of these DNA adducts is a significant contributor to the cytotoxic effects observed in many cancer cell lines. nih.govresearchgate.net

The in vitro anticancer effects of ellipticine have been corroborated by in vivo studies using animal models. In a notable study using an A549 human lung carcinoma xenograft model in nude mice, ellipticine demonstrated significant antitumor activity. researchgate.netaltogenlabs.comnih.gov When encapsulated in self-assembling peptide nanoparticles to enhance its stability and delivery, ellipticine led to significant inhibition of tumor growth without apparent side effects. nih.gov

Further in vivo research in mouse models of Streptococcus suis infection showed that ellipticine hydrochloride not only acted as an effective antibacterial agent but also reduced tissue damage, suggesting a protective effect in a disease context. nih.govnih.gov In another study, 9-methoxyellipticine, an ellipticine derivative, was shown to reduce lung and kidney damage in mice infected with multidrug-resistant bacteria, further highlighting its potential for in vivo applications. mdpi.com These findings underscore the ability of ellipticine and its derivatives to exert therapeutic effects in living organisms, supporting the data from cell-based assays.

Antimicrobial Research Applications (e.g., Antibacterial, Antiparasitic)

Beyond its antineoplastic properties, ellipticine has emerged as a compound of interest in antimicrobial research. Studies have demonstrated its potential as both an antibacterial and antiparasitic agent.

Ellipticine hydrochloride (EH) has shown potent antibacterial activity, particularly against multidrug-resistant pathogens. nih.gov Research has confirmed that EH targets bacterial topoisomerase IV, inhibiting DNA synthesis and leading to bacterial cell death. nih.gov It has exhibited broad-spectrum activity against several tested strains, including Staphylococcus aureus, Klebsiella pneumoniae, Listeria monocytogenes, Pseudomonas aeruginosa, and Salmonella typhi. mdpi.com

In a mouse model of infection with colistin-resistant Escherichia coli, EH treatment led to a decrease in the bacterial load in various tissues. nih.gov Another significant application is in combating Streptococcus suis, a zoonotic pathogen. nih.govnih.gov In vitro, EH effectively inhibits the growth of S. suis and neutralizes the hemolytic activity of its key virulence factor, suilysin (SLY), by binding directly to it. nih.gov In an S. suis infected mouse model, EH treatment significantly improved survival rates and alleviated lung damage, proving more effective than traditional ampicillin (B1664943) therapy. nih.govnih.gov

Additionally, early research has pointed to the antiparasitic potential of ellipticine, with one study noting its ability to suppress parasitemia in a mouse model. nih.gov

Anti-inflammatory Properties in Cellular and Animal Models

Ellipticine and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects in various experimental models. These properties are critical, as inflammation is a key factor in the progression of many diseases, including cancer.

In a study using lipopolysaccharide (LPS)-activated macrophages, ellipticine was found to decrease the secretion of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The underlying mechanism for this effect was the targeted suppression of the JNK/AP-1 signaling pathway, a key cascade in the inflammatory response. nih.govresearchgate.net

The anti-inflammatory effects have also been observed in vivo. In a mouse model of LPS-induced endotoxic shock, ellipticine treatment reduced the inflammatory response and decreased mortality. nih.gov Further evidence comes from a study where ellipticine was shown to alleviate acute pancreatitis-related acute lung injury in rats. mdpi.com Moreover, a water-soluble derivative of ellipticine demonstrated immunomodulatory activity in human peripheral blood mononuclear cells by increasing the production of IL-6 while inhibiting the expression of IL-8. These findings suggest that ellipticine could be a potential therapeutic agent for treating inflammation-associated diseases. nih.gov

Pharmacological Research and Disposition in Experimental Systems

Absorption and Distribution Studies in Animal Models

Following intravenous administration, ellipticine (B1684216) is rapidly distributed from the blood and deposited into the tissues of various animal species, including mice, rats, dogs, and monkeys. nih.gov The rate at which ellipticine is eliminated from the blood is species-dependent and is thought to reflect the rate of metabolism of the drug. nih.gov For instance, the half-life of ellipticine in the blood ranges from 22 minutes in mice to 210 minutes in rats. nih.gov The elimination rate of its metabolites from the blood also varies among species, with half-lives ranging from 140 minutes in mice to 380 minutes in rats, likely reflecting the rate of biliary secretion of these metabolites. nih.gov

Ellipticine exhibits wide but non-uniform distribution throughout the body's tissues, including the brain. nih.gov The liver, considered the primary site of metabolism, shows some of the highest concentrations of the drug and its metabolites. nih.gov The concentration of ellipticine and its metabolites in various tissues is dependent on the species, which correlates with the differences in their rates of metabolism and excretion. nih.gov Studies have shown that ellipticine or its metabolites are distributed via the bloodstream to different organs, and these tissues may possess the metabolic capacity to activate ellipticine. mdpi.com

Oral administration studies in fasted mice have demonstrated that the formulation of ellipticine can significantly impact its absorption. nih.gov When administered as a suspension, tissue levels of ellipticine were found to be approximately threefold lower compared to when it was administered with polyvinylpyrrolidone (B124986) or as a hydrochloride salt, suggesting improved absorption with these formulations. nih.gov

A summary of ellipticine's distribution characteristics in various animal models is presented in the table below.

Animal ModelKey Findings
Mouse Rapid elimination from blood (half-life of 22 minutes). nih.gov
Rat Slower elimination from blood (half-life of 210 minutes). nih.gov
Dog Rapid distribution from blood to tissues. nih.gov
Monkey Rapid distribution from blood to tissues. nih.gov

Metabolic Pathways and Enzyme Systems Research (e.g., Cytochrome P450, Peroxidases, Glucuronidation, Sulfation)

The metabolism of ellipticine is a complex process primarily occurring in the liver and involving several enzyme systems. It is considered a prodrug that is metabolically activated to reactive species that can form covalent DNA adducts. mdpi.com This activation is mediated by cytochrome P450 (CYP) and peroxidase enzymes. mdpi.comwalshmedicalmedia.com

In vitro studies have shown that ellipticine is oxidized by CYP enzymes to produce five main metabolites: 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, 13-hydroxyellipticine, and ellipticine N²-oxide. mdpi.comnih.gov Among these, 7-hydroxyellipticine and 9-hydroxyellipticine are considered detoxification products and are efficiently excreted by experimental animals. mdpi.com

The specific CYP enzymes involved in ellipticine metabolism have been identified. In vitro studies with human hepatic microsomes indicate that CYP1A1/2 and CYP3A4 are the main enzymes responsible for its metabolism. researchgate.net Research using rat liver microsomes has shown that CYP enzymes from the 1A and 3A subfamilies are the major enzymes involved in activating ellipticine. nih.gov In extrahepatic tissues like the lungs and kidneys of rats, the peroxidase cyclooxygenase (COX) plays a significant role in this activation process. nih.gov

The pattern of ellipticine metabolites can vary between species due to differences in the expression and catalytic activities of individual CYP enzymes. nih.gov Studies comparing rat, rabbit, and human hepatic microsomes found that rat microsomes generated a metabolite pattern that most closely resembled that of human microsomes, with 13-hydroxyellipticine being the predominant metabolite. nih.gov In contrast, rabbit microsomes favored the production of ellipticine N²-oxide. nih.gov

Following the initial oxidation by CYP enzymes, the metabolites of ellipticine, particularly 9-hydroxyellipticine, undergo further conjugation reactions. nih.gov In rats, 9-hydroxyellipticine is conjugated to its glucuronide and sulfate forms, which are then secreted in the bile. nih.gov

The table below summarizes the key enzymes and resulting metabolites in the metabolism of ellipticine.

Enzyme SystemKey MetabolitesRole in Metabolism
Cytochrome P450 (CYP) 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, 13-hydroxyellipticine, ellipticine N²-oxide mdpi.comnih.govPrimary oxidation of ellipticine, leading to both activation and detoxification. mdpi.com
Peroxidases (e.g., COX) Reactive species forming DNA adducts nih.govSignificant role in the activation of ellipticine in extrahepatic tissues like the lungs and kidneys. nih.gov
Glucuronidation 9-hydroxyellipticine glucuronide nih.govConjugation of hydroxylated metabolites for excretion. nih.gov
Sulfation 9-hydroxyellipticine sulfate nih.govConjugation of hydroxylated metabolites for excretion. nih.gov

Excretion and Elimination Processes in Animal Models

The excretion of ellipticine and its metabolites occurs primarily through the fecal route in several animal species. nih.gov Studies in mice, rats, dogs, and monkeys have shown that approximately 80% of the administered dose is excreted in the feces, while about 10% is eliminated in the urine. nih.gov This excretion is largely composed of metabolites and primarily occurs within the first 24 hours after administration. nih.govmdpi.com

Metabolites of ellipticine enter the gastrointestinal tract mainly through biliary secretion. nih.gov The parent compound, ellipticine, can also enter the gastrointestinal tract through a process known as ion-trapping. nih.gov The rate of elimination of ellipticine from the blood is closely linked to its rate of metabolism. mdpi.com

Bioavailability and Pharmacokinetic Modeling in Research Models

The bioavailability of ellipticine can be influenced by its formulation. Studies have explored ways to enhance its bioavailability due to its poor water solubility. nih.gov One approach has been the use of peptide carriers. For example, the amino acid pairing peptide EAK16-II has been shown to stabilize ellipticine in aqueous solutions. plos.org In a study with male Sprague-Dawley rats, a formulation of ellipticine with EAK16-II (EAK-EPT) demonstrated significantly different pharmacokinetic parameters compared to ellipticine alone. plos.org The complexation with EAK prolonged the residence time of the drug in the body and increased the area under the concentration-time curve (AUC), indicating enhanced bioavailability. plos.org

Pharmacokinetic modeling is a valuable tool for understanding and predicting the behavior of drugs in the body. While specific physiologically-based pharmacokinetic (PBPK) models for ellipticine tartrate were not detailed in the provided search results, the principles of such models are relevant. PBPK models integrate physiological and drug-specific data to simulate the absorption, distribution, metabolism, and excretion of a compound. nih.govmdpi.com These models can be used to predict drug concentrations in various tissues and to understand the impact of factors such as drug-drug interactions and genetic polymorphisms on pharmacokinetics. nih.gov

The table below presents a comparison of key pharmacokinetic parameters for ellipticine and the EAK-EPT complex in rats.

Pharmacokinetic ParameterEllipticine (EPT)EAK-Ellipticine (EAK-EPT)Significance
Area Under the Curve (AUC) LowerSignificantly HigherEnhanced bioavailability with EAK formulation. plos.org
Residence Time ShorterProlongedThe EAK complex extends the time the drug remains in the body. plos.org

Investigation of Resistance Mechanisms and Strategies for Overcoming Them

Molecular Mechanisms of Acquired Resistance in Preclinical Models (e.g., Overexpression of Bcl-2, Drug Efflux)

Preclinical studies have identified key molecular drivers of acquired resistance to ellipticine (B1684216) and its derivatives. Notably, alterations in drug targets and the upregulation of drug efflux pumps have been implicated.

One of the primary mechanisms of action for ellipticine is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. In a preclinical model using Chinese hamster lung cells (DC-3F) made resistant to 9-hydroxyellipticine, a derivative of ellipticine, a key finding was an altered topoisomerase II activity. This alteration, which contributes to a stable resistance phenotype, suggests that modifications in the drug's direct target can significantly reduce its efficacy nih.gov.

Another significant mechanism of resistance involves the active removal of the drug from the cancer cell, a process mediated by drug efflux pumps. The same study on 9-hydroxyellipticine-resistant Chinese hamster lung cells demonstrated the overexpression of a multidrug resistance-associated glycoprotein with a molecular weight of 170,000-180,000 daltons nih.gov. This protein is a member of the ATP-binding cassette (ABC) transporter superfamily, which functions to pump various substances, including chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. Interestingly, while the resistance to 9-hydroxyellipticine itself was stable, the cross-resistance to other drugs like doxorubicin and vincristine, which are known substrates of these pumps, was partially or fully reversible when the cells were cultured in a drug-free medium nih.gov. This suggests a complex interplay of different resistance mechanisms.

While the role of the anti-apoptotic protein Bcl-2 in conferring resistance to various chemotherapeutic agents is well-established, specific preclinical studies directly linking the overexpression of Bcl-2 to acquired resistance to ellipticine tartrate are not extensively documented in the currently available literature. However, it is known that ellipticine and its derivatives can induce apoptosis through the regulation of Bcl-2 family proteins, suggesting that alterations in this pathway could potentially contribute to resistance nih.gov.

Table 1: Molecular Mechanisms of Acquired Resistance to Ellipticine Derivatives in Preclinical Models

Mechanism Preclinical Model Key Findings Reference
Altered Drug Target Chinese hamster lung cells (DC-3F) resistant to 9-hydroxyellipticine Altered topoisomerase II activity leading to stable resistance. nih.gov
Drug Efflux Chinese hamster lung cells (DC-3F) resistant to 9-hydroxyellipticine Overexpression of a 170-180 kDa multidrug resistance-associated glycoprotein. nih.gov

Genetic and Epigenetic Alterations Associated with Resistance Development

The development of drug resistance is often underpinned by genetic and epigenetic changes within cancer cells, leading to a stable and heritable resistant phenotype. While specific genetic mutations or epigenetic modifications directly causing resistance to this compound have not been extensively detailed in the available research, the general principles of these alterations in cancer drug resistance are well-understood.

Genetic Alterations: Genetic mutations can lead to changes in the structure and function of proteins involved in drug action, such as the drug's target or efflux pumps. For instance, mutations in the gene encoding topoisomerase II could lead to an enzyme that is no longer effectively inhibited by this compound. Similarly, gene amplification, a process where the number of copies of a particular gene is increased, can lead to the overexpression of drug efflux pumps like the multidrug resistance-associated glycoprotein observed in 9-hydroxyellipticine-resistant cells nih.gov.

Epigenetic Alterations: Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. These changes can lead to the silencing of tumor suppressor genes or the activation of genes that promote resistance. For example, epigenetic silencing of genes involved in apoptotic pathways could make cancer cells less susceptible to the cell-death-inducing effects of this compound. Conversely, the epigenetic activation of genes encoding drug efflux pumps could enhance the removal of the drug from the cell. While the direct involvement of such epigenetic changes in this compound resistance is yet to be specifically elucidated, it represents a plausible and important area for future investigation.

Research on Strategies to Counteract Resistance in Experimental Systems

Overcoming drug resistance is a central challenge in cancer therapy, and various strategies are being explored in experimental settings to counteract resistance to ellipticine and its derivatives.

A primary strategy involves the development of novel derivatives of ellipticine that can evade existing resistance mechanisms or possess enhanced potency. Researchers have synthesized new ellipticine analogs with modifications to the parent structure to improve their pharmacological properties, such as increased water solubility and enhanced activity against cancer cells nih.govsciforum.net. The goal is to create compounds that may not be recognized by the efflux pumps that confer resistance to the original drug or that have a stronger interaction with the molecular target, such as topoisomerase II. For instance, N-alkylation of ellipticine has been shown to enhance its growth inhibitory effects in various cancer cell lines rsc.org.

Another promising approach is the use of combination therapies. This involves co-administering this compound with other agents that can either synergistically enhance its cytotoxic effect or inhibit the mechanisms of resistance. For example, combining ellipticine with an inhibitor of the overexpressed drug efflux pumps could restore the intracellular concentration of ellipticine to effective levels. While specific studies on combination therapies to overcome this compound resistance are limited, this remains a rational and widely explored strategy for combating drug resistance in cancer.

Furthermore, research into agents that can modulate the cellular pathways involved in resistance is ongoing. For example, since resistance to 9-hydroxyellipticine is associated with altered topoisomerase II, combining it with drugs that target other cellular vulnerabilities could be an effective strategy. Additionally, given the role of ellipticine in inducing apoptosis, combining it with agents that promote apoptosis through different mechanisms could potentially overcome resistance mediated by anti-apoptotic proteins.

Advanced Drug Delivery System Research for Enhanced Preclinical Performance

Design and Synthesis of Nanocarriers and Encapsulation Technologies

The development of nanocarriers for ellipticine (B1684216) tartrate has been a primary focus of research, utilizing various biocompatible and biodegradable materials. These nanocarriers are designed to encapsulate the hydrophobic ellipticine molecule, rendering it dispersible in aqueous environments and suitable for administration.

One prominent area of research involves the use of polyhydroxyalkanoates (PHAs), which are biodegradable and non-toxic polyesters. nih.gov Specifically, copolymers like poly-3-hydroxybutyrate-co-3-hydroxyvalerate (PHBV) have been fashioned into nanoparticles to carry ellipticine. nih.govresearchgate.net The synthesis process typically involves using different molar percentages of 3-hydroxyvalerate (B1259860) (3HV) to modulate the properties of the resulting nanoparticles. nih.gov These PHBV nanoparticles have demonstrated significant potential in encapsulating ellipticine, with loading efficiencies reported to be in the range of 39.32% to 45.65%. nih.gov

Another approach involves the creation of core-shell structured nanospheres. For instance, pH-responsive nanospheres have been designed using poly(2-(diethylamino)ethyl methacrylate) [poly(DEAEMA)] as the core and poly(poly(ethylene glycol) methacrylate) [poly(PEGMA)] as the shell. researchgate.net This design was achieved through a two-step semibatch emulsion polymerization method, creating a carrier that can effectively load ellipticine. researchgate.net

Protein-based nanoparticles, such as ferritin, have also been engineered for ellipticine delivery. core.ac.uk By genetically modifying human H ferritin to incorporate tryptophan residues into the inner cavity, the hydrophobicity of the nanocage is increased. core.ac.uk This modification significantly enhances the loading capacity for hydrophobic drugs like ellipticine compared to the wild-type protein. core.ac.uk The encapsulation process involves the disassembly of the ferritin protein cage, incubation with the drug, and subsequent reassembly into a drug-loaded nanoparticle. core.ac.uk

Polymeric micelles are another class of nanocarriers extensively investigated for delivering poorly soluble drugs. nih.govmdpi.com These are formed from the self-assembly of amphiphilic block copolymers in an aqueous solution, creating a hydrophobic core for drug encapsulation and a hydrophilic shell for stability. dokumen.pub While specific details on the synthesis of ellipticine-loaded polymeric micelles are varied, the general principle involves dissolving the copolymer and the drug in a common organic solvent, followed by a process like evaporation or dialysis to induce micelle formation and drug encapsulation. mdpi.com

Table 1: Characteristics of Nanocarriers for Ellipticine Encapsulation

Nanocarrier Type Material(s) Synthesis Method Average Size Encapsulation Efficiency (%) Key Feature
PHBV Nanoparticles Poly-3-hydroxybutyrate-co-3-hydroxyvalerate (PHBV) Not specified in abstracts 184-273 nm researchgate.net 39.32 - 45.65% nih.gov Biodegradable and biocompatible nih.gov
Core-Shell Nanospheres poly(DEAEMA)-poly(PEGMA) Two-step semibatch emulsion polymerization Not specified in abstracts Not specified in abstracts pH-responsive release researchgate.net
Engineered Ferritin Human H ferritin with tryptophan modifications Genetic engineering, disassembly/reassembly Not specified in abstracts Significantly higher than wild-type core.ac.uk Enhanced hydrophobic drug loading core.ac.uk
Polymeric Micelles Amphiphilic block copolymers Self-assembly (e.g., evaporation, dialysis) <30 nm (general) nih.gov High (e.g., 96.75% for similar systems) mdpi.com Improves solubility of hydrophobic drugs nih.gov

Development of Self-Assembling Peptide-Based Delivery Systems

Self-assembling peptides have emerged as a promising class of biomaterials for drug delivery, owing to their biocompatibility and design versatility. plos.org A specific class of ionic-complementary peptides, such as EAK16-II, has been shown to effectively stabilize the hydrophobic anticancer agent ellipticine in aqueous solutions. plos.orgnih.gov These peptides self-assemble into well-defined nanostructures that can encapsulate or form complexes with drug molecules. taylorandfrancis.comnih.gov

The interaction between the peptide and ellipticine is often based on electrostatic forces, allowing the peptide nanofibers to act as a scaffold for the drug. taylorandfrancis.com Research has demonstrated that the self-assembling peptide EAK16-II can stabilize ellipticine in its protonated state, which is crucial for its therapeutic activity. nih.govnih.gov The resulting peptide-drug complexes form nanoparticles with an average size of approximately 100-200 nm. nih.govnih.gov

The sequence of the self-assembling peptide plays a critical role in the complexation and subsequent delivery of ellipticine. plos.org Studies comparing peptides like EAK16-II, EAK16-IV, and EFK16-II have revealed how variations in charge distribution and hydrophobicity affect the formation of the delivery system. plos.org For example, while the charge distribution did not seem to significantly impact the complex formation, increasing the peptide's hydrophobicity (as in EFK16-II) altered the state of the stabilized ellipticine and increased the stability of the complexes upon dilution. plos.org EAK16-II and EAK16-IV were found to stabilize protonated ellipticine, whereas the more hydrophobic EFK16-II could stabilize neutral ellipticine molecules. plos.org This tunability allows for the design of peptide-based systems with specific drug-loading and release characteristics.

Table 2: Investigated Self-Assembling Peptides for Ellipticine Delivery

Peptide Key Characteristic Effect on Ellipticine Nanostructure Reference
EAK16-II Ionic-complementary Stabilizes protonated ellipticine Nanoparticles (~100-200 nm) nih.gov, nih.gov, plos.org
EAK16-IV Different charge distribution vs. EAK16-II Stabilizes protonated ellipticine Similar to EAK16-II plos.org
EFK16-II Increased hydrophobicity vs. EAK16-II Stabilizes neutral ellipticine molecules Different nanostructures from EAK16-II plos.org

pH-Responsive and Targeted Delivery Methodologies in Research Models

To enhance the specificity of drug release at the tumor site, researchers have developed pH-responsive delivery systems for ellipticine. These systems exploit the slightly acidic microenvironment of tumor tissues (pH < 7.0) compared to the physiological pH of normal tissues and blood (pH 7.2–7.4). nih.govmdpi.com The drug carriers are designed to be stable at neutral pH but to release their payload upon exposure to acidic conditions, such as those found in endosomes and lysosomes within cancer cells (pH 4.5–6.0). nih.govmdpi.com

One such system involves core-shell nanospheres composed of a poly(DEAEMA) core and a poly(PEGMA) shell. researchgate.net The release of ellipticine from this polymer matrix is a pH-responsive and controlled process. researchgate.net In vitro studies demonstrated that acidic pH levels of 3, 4, and 5 triggered a significant and sustained release of ellipticine, with 88% released after 98 hours at pH 3. researchgate.net This release is attributed to the protonation of the tertiary amine groups in the poly(DEAEMA) core, leading to swelling and disruption of the nanostructure. nih.govresearchgate.net

Another approach utilizes iron oxide nanoparticles (IONs) surface-coated with polymers like polyvinylpyrrolidone (B124986) (PVP). scienceopen.com Cumulative release profiles of ellipticine from these IONs revealed a distinctly pH-responsive behavior. A sustained release was observed in an acidic buffer mimicking the endosomal environment (pH 5.0), with approximately 85% of the ellipticine released after 24 hours. scienceopen.com This was significantly higher than the release observed in environments mimicking plasma (pH 7.4) or neutral conditions. scienceopen.com

These pH-sensitive methodologies function through two primary mechanisms: the protonation of carrier molecules leading to changes in hydrophobicity or charge and subsequent structural disruption, or the cleavage of pH-sensitive chemical bonds incorporated into the carrier design. nih.govresearchgate.net Such targeted release mechanisms are crucial for delivering the drug directly to cancer cells while minimizing exposure to healthy tissues. mdpi.com

Table 3: pH-Responsive Ellipticine Delivery Systems

Delivery System Composition pH Trigger Release Profile at Acidic pH Release Mechanism
Core-Shell Nanospheres poly(DEAEMA)-poly(PEGMA) 3, 4, 5 researchgate.net 88% release at pH 3 after 98h researchgate.net Protonation of DEAEMA core researchgate.netnih.gov
Surface-Coated IONs Iron Oxide Nanoparticles with PVP 5.0 scienceopen.com 85% release at pH 5.0 after 24h scienceopen.com pH-responsive behavior of polymer coating scienceopen.com

Impact of Delivery Systems on Preclinical Efficacy and Biodistribution

The use of advanced delivery systems has shown a significant positive impact on the preclinical performance of ellipticine, enhancing its therapeutic efficacy and altering its biodistribution profile favorably. researchgate.netplos.org

In vivo studies using an A549 nude mouse tumor model demonstrated that ellipticine encapsulated in EAK16-II self-assembling peptides (EAK-EPT) exhibited higher antitumor activity and lower cytotoxicity compared to ellipticine administered alone. nih.govnih.gov Tumor growth in animals treated with the EAK-EPT complexes was significantly inhibited without apparent side effects. nih.govnih.gov Similarly, in vitro cytotoxicity tests on the A549 human lung carcinoma cell line showed that EAK-EPT complexes were more effective than the drug alone. nih.gov

Encapsulation of ellipticine in poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) nanoparticles also led to enhanced cytotoxic effects. nih.gov In vitro tests against the A549 cancer cell line showed that the percent inhibition for drug-loaded nanoparticles ranged from 64.28% to 67.77%, which was a considerable increase compared to the inhibition of ≤45.11% observed with ellipticine alone. nih.gov This suggests that the nanoparticle formulation increases the bioavailability and cytotoxic potential of the drug. nih.gov

Pharmacokinetic studies in rats have provided further evidence of the benefits of these delivery systems. plos.org When formulated with the EAK16-II peptide, the resulting EAK-EPT nanoparticles significantly altered the drug's pharmacokinetic parameters. plos.org The formulation prolonged the residence time of ellipticine in the bloodstream and increased the area under the concentration-time curve (AUC), indicating enhanced bioavailability compared to the free drug. plos.org Non-invasive imaging techniques can be employed to visualize and quantify the biodistribution of such nanomedicines, confirming their accumulation at tumor sites. researchgate.net These preclinical findings underscore the potential of nanocarrier systems to improve the therapeutic index of ellipticine, encouraging further development for potential clinical applications. researchgate.netnih.gov

Table 4: Preclinical Performance of Ellipticine Delivery Systems

Delivery System Model Key Findings Impact on Efficacy & Biodistribution Reference
EAK-EPT Nanoparticles A549 Nude Mouse Tumor Model Higher antitumor activity, lower cytotoxicity, significant tumor growth inhibition nih.govnih.gov Enhanced efficacy, improved safety profile nih.gov nih.gov, nih.gov
EAK-EPT Nanoparticles Healthy SD Rats (Pharmacokinetics) Prolonged residence time, increased AUC plos.org Enhanced bioavailability plos.org plos.org
EPT-PHBV Nanoparticles A549 Cancer Cell Line (In Vitro) Increased % inhibition (64-68%) vs. free drug (≤45%) nih.gov Increased cytotoxic effect and bioavailability nih.gov nih.gov

Combination Studies with Other Therapeutic Agents in Preclinical Models

Synergistic Effects with DNA-Damaging Agents

Ellipticine (B1684216) itself functions as a DNA-damaging agent through several mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the formation of covalent DNA adducts after metabolic activation. ncats.ioresearchgate.netnih.gov The rationale for combining it with other agents that disrupt DNA integrity is based on the principle of inducing overwhelming, irreparable DNA damage in cancer cells, thereby triggering cell death.

Research has shown that combining ellipticine with agents that modify chromatin structure can enhance its DNA-damaging capabilities. A key example is the combination with the histone deacetylase (HDAC) inhibitor valproic acid (VPA). In preclinical models of neuroblastoma, the combination of ellipticine and VPA resulted in a synergistic increase in cytotoxicity. mdpi.com This synergy is linked to an increased formation of ellipticine-derived DNA adducts. mdpi.com The mechanism proposed is that VPA-induced hyperacetylation of histones makes the DNA more accessible to ellipticine, thus potentiating its DNA-damaging effect. mdpi.com This potentiation was observed to be more significant in the N-myc amplified UKF-NB-4 neuroblastoma cell line compared to the SH-SY5Y cell line. mdpi.com

The synergistic interaction between ellipticine and VPA was found to be dependent on the sequence of administration in research models. The greatest synergistic effect in UKF-NB-4 cells was observed with either simultaneous treatment or when cells were pre-treated with ellipticine before the addition of VPA. mdpi.com This highlights the importance of administration scheduling in achieving enhanced efficacy.

Combination with Pathway-Specific Inhibitors

Combining ellipticine with inhibitors that target specific cellular pathways is a strategy being investigated to exploit cancer cell vulnerabilities. These pathway-specific inhibitors may not be directly cytotoxic but can sensitize cancer cells to the DNA-damaging effects of ellipticine.

A prominent example from preclinical studies is the combination of ellipticine with the histone deacetylase (HDAC) inhibitor, valproic acid (VPA). mdpi.com VPA specifically inhibits HDACs, leading to an increase in the acetylation of histones H3 and H4. mdpi.com This epigenetic modification alters chromatin structure, and in neuroblastoma cell line studies, it was shown to synergize with ellipticine to enhance cancer cell death. mdpi.com The combination of ellipticine and VPA was demonstrated to have a strong synergistic effect in both UKF-NB-4 and SH-SY5Y neuroblastoma cell lines, leading to caspase-3-dependent apoptosis. mdpi.com

While not yet studied in direct combination with ellipticine, the rationale for using other pathway-specific inhibitors is well-established for other DNA-damaging agents. For instance, inhibitors of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response pathway, have shown strong synergistic interactions with DNA-damaging agents like platinum compounds in basal-like breast cancer models. mdpi.com Inhibiting CHK1 prevents the cell cycle from arresting for DNA repair, causing cells with damaged DNA to proceed through the cell cycle, which ultimately leads to apoptosis. mdpi.com This principle suggests a potential area for future investigation with ellipticine. Similarly, targeting the p53 pathway, which is often dysregulated in cancer, is another area of interest. researchgate.net Ellipticine's activity has been linked to this pathway, suggesting that combinations with agents like MDM2 inhibitors, which aim to restore p53 function, could be a promising strategy. researchgate.net

AgentInhibitor ClassCell Lines Studied with EllipticineObserved Effect
Valproic Acid (VPA)Histone Deacetylase (HDAC) InhibitorUKF-NB-4, SH-SY5Y (Neuroblastoma)Synergistic cytotoxicity and induction of apoptosis. mdpi.com

Rational Design of Combination Regimens for Enhanced Efficacy in Research Models

The rational design of combination therapies involving ellipticine aims to create synergistic regimens based on the mechanistic understanding of the compounds involved. frontiersin.org This approach moves beyond empirical testing to strategically pair ellipticine with agents that complement its mode of action, with the goal of maximizing anticancer activity. mdpi.comfrontiersin.org

A successful example of rational design is the combination of ellipticine with the HDAC inhibitor valproic acid (VPA). mdpi.com The hypothesis for this combination was that by inhibiting HDACs, VPA would induce a more "open" chromatin state through histone acetylation. mdpi.com This change in chromatin architecture would allow ellipticine, a DNA intercalator and adduct-forming agent, greater access to its target DNA. mdpi.com Preclinical studies confirmed this hypothesis, demonstrating that co-treatment with VPA increased the formation of ellipticine-DNA adducts, leading to enhanced, synergistic cytotoxicity in neuroblastoma cell lines. mdpi.com The research also underscored the importance of treatment scheduling, a key consideration in regimen design. mdpi.com

The principles of rational design also suggest combining agents that create a synthetic lethal interaction. For example, combining a DNA-damaging agent like ellipticine with an inhibitor of a key DNA repair pathway, such as PARP or CHK1, is a well-established strategy. mdpi.comfrontiersin.org While ellipticine induces DNA lesions, the repair inhibitor prevents the cancer cell from fixing this damage, leading to an accumulation of catastrophic DNA errors and subsequent cell death. mdpi.com Developing preclinical models that accurately reflect human tumor characteristics, including their genetic mutations and microenvironment, is crucial for testing these rationally designed combinations and identifying predictive biomarkers for their success. frontiersin.org

Combination StrategyRationalePreclinical Model ExampleMolecular Outcome
Ellipticine + Valproic Acid (VPA)Increase DNA accessibility for ellipticine through histone acetylation. mdpi.comNeuroblastoma Cell Lines (UKF-NB-4, SH-SY5Y)Increased histone H3/H4 acetylation, increased formation of ellipticine-DNA adducts, synergistic apoptosis. mdpi.com
DNA-Damaging Agent + DNA Repair Inhibitor (e.g., CHK1i)Induce DNA damage while simultaneously blocking the cell's ability to repair it, leading to synthetic lethality. mdpi.comBasal-like Breast Cancer Cell Lines (Not with ellipticine)Increased DNA damage (γH2AX), inhibition of cell cycle arrest, increased apoptosis. mdpi.com

Analytical and Bioanalytical Methodologies for Ellipticine Research

Chromatographic and Spectroscopic Techniques for Compound Analysis

A variety of chromatographic and spectroscopic methods are employed for the analysis of ellipticine (B1684216) and its metabolites. These techniques are fundamental for purification, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of ellipticine and its metabolites. nel.edu With a reported assay purity of ≥99% by HPLC, it is a standard for quality control. sigmaaldrich.comsigmaaldrich.com HPLC is also used to analyze ellipticine metabolites formed in cell lines like U87MG glioblastoma cells. nel.edu The separation is often followed by detection methods that allow for the quantification of the parent compound and its derivatives. nel.edu

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry. organomation.com This powerful technique is used for the comprehensive analysis of complex biological samples. organomation.comprotocols.io UPLC-MS/MS can be used to analyze the supernatant of cell cultures treated with ellipticine to understand its interactions and metabolism. nih.gov The method often involves reversed-phase chromatography with columns like the ACQUITY UPLC BEH C18. protocols.io The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for targeted quantification. nih.gov

Fluorescence Spectroscopy is utilized to study the interactions of ellipticine with biological macromolecules. Ellipticine exhibits intrinsic fluorescence, which can be quenched or enhanced upon binding to targets like proteins or DNA. This technique has been used to investigate the binding of ellipticine to hen egg white lysozyme (B549824) and its release from liposomes. researchgate.net

UV-Vis Spectroscopy is another important tool for characterizing ellipticine and its interactions. Ellipticine hydrochloride shows maximum absorbance (λmax) at 240, 249, and 307 nm. caymanchem.com Changes in the UV-Vis spectrum, such as a red shift in the absorption bands, can indicate the formation of complexes, for instance, between ellipticine and poly(A). researchgate.net This technique is also used in conjunction with other methods to monitor the stability and release of ellipticine from drug delivery systems. questel.frgoogleapis.com

Table 1: Chromatographic and Spectroscopic Techniques for Ellipticine Analysis
TechniqueApplicationKey Findings/Parameters
HPLC Purity assessment and metabolite analysis. nel.edusigmaaldrich.comsigmaaldrich.comAssay purity of ≥99%. sigmaaldrich.comsigmaaldrich.com Used to separate ellipticine and its metabolites from cell extracts. nel.edu
UPLC-MS/MS Separation and sensitive detection of ellipticine and its metabolites in biological matrices. organomation.comnih.govUsed with columns like ACQUITY UPLC BEH C18. protocols.io Enables targeted quantification using MRM. nih.gov
Fluorescence Spectroscopy Studying interactions with biomolecules. researchgate.netInvestigates binding to proteins like lysozyme and release from liposomes. researchgate.net
UV-Vis Spectroscopy Characterization and interaction studies. caymanchem.comresearchgate.netλmax at 240, 249, 307 nm for ellipticine hydrochloride. caymanchem.com Red shifts indicate complex formation. researchgate.net

Molecular and Cellular Assays for Biological Activity Assessment

To understand the biological effects of ellipticine, a range of molecular and cellular assays are employed to assess its cytotoxicity, impact on cell cycle, and mechanism of action.

The Decatenation Assay is used to evaluate the inhibitory effect of compounds on topoisomerase II. Since ellipticine is a known topoisomerase II inhibitor, this assay is crucial for characterizing its activity and that of its derivatives. hodoodo.comwikipedia.org The assay measures the ability of the enzyme to unlink catenated DNA circles, a process that is inhibited by compounds like ellipticine.

The MTT Assay is a colorimetric assay widely used to assess cell viability and cytotoxicity. nih.gov It has been extensively used to determine the cytotoxic effects of ellipticine and its derivatives on various cancer cell lines, including breast adenocarcinoma (MCF-7), leukemia (HL-60, CCRF-CEM), neuroblastoma (IMR-32, UKF-NB-3, UKF-NB-4), and glioblastoma (U87MG) cells. nih.gov The assay demonstrated that ellipticine inhibits the growth of these cell lines in a dose-dependent manner. nih.gov For example, a water-soluble derivative of ellipticine showed specific anticancer activity against the K562 cell line with an IC50 of 35 µM. mdpi.com

Flow Cytometry is a powerful technique used to analyze the cell cycle distribution of cells treated with a compound. mdpi.com It has been used to demonstrate that ellipticine and its derivatives can cause cell cycle arrest. mdpi.com For instance, K562 cells treated with a bromo-ellipticine derivative were found to be arrested in the S phase of the cell cycle. mdpi.com

Imaging and Detection Methods for DNA Adducts and Interactions

A key aspect of ellipticine's mechanism of action is its ability to form covalent adducts with DNA. upol.cz Various sensitive techniques are used to detect and quantify these adducts.

The ³²P-Postlabeling Assay is a highly sensitive method for detecting and quantifying DNA adducts. nih.govmdpi.com This technique has been instrumental in demonstrating that ellipticine forms covalent DNA adducts both in vitro and in vivo. nel.edunih.gov The assay has been used to show that ellipticine, upon activation by enzymes like cytochrome P450, forms two major DNA adducts. nel.eduupol.cz These adducts have been detected in various tissues of rats treated with ellipticine, with the highest levels found in the liver. nih.gov The technique is also valuable for comparing the DNA adduct-forming potential of free ellipticine versus its encapsulated forms. nih.govmdpi.com

Localized Surface Plasmon Resonance (LSPR) is a sensitive optical technique that can be used to study the binding of molecules to surfaces. While direct application of LSPR for ellipticine DNA adducts is not extensively detailed in the provided context, the principles of LSPR are well-suited for studying such interactions in real-time and without the need for labeling.

Proteomic and Genomic Approaches in Mechanism Elucidation

To gain a deeper understanding of the molecular pathways affected by ellipticine, researchers utilize proteomic and genomic approaches.

Expression Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. wikipedia.orgmacrogen.com.au This can provide a global view of the cellular response to ellipticine treatment, identifying genes and pathways that are up- or down-regulated. googleapis.com For example, microarrays can be used to analyze changes in gene expression profiles in cancer cells following exposure to ellipticine. googleapis.comportico.org

Real-time RT-PCR (Quantitative Reverse Transcription PCR) is used to quantify the expression of specific genes. researcher.lifegoogle.com This technique is often used to validate the findings from microarray experiments. For instance, it can be used to measure the expression levels of genes involved in cell cycle regulation, apoptosis, or drug metabolism in response to ellipticine treatment. researcher.lifegoogle.com It has been used to evaluate the expression of genes like p21, PUMA, and Mdm2 in cells treated with ellipticine-related compounds. google.com

Comparative Genomic Hybridization (CGH) is a molecular cytogenetic method for analyzing copy number variations in the DNA of a sample. While not directly detailed in the context of ellipticine tartrate, CGH could be employed to investigate if ellipticine treatment induces genomic instability or alters the copy number of specific genes in cancer cells.

Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. uni-saarland.degoogle.com It has been used to examine the expression of various proteins in cells treated with ellipticine. For example, Western blotting has been used to analyze the expression of p53, p21, and CYP1A1 proteins in HCT116 cells after exposure to ellipticine. researchgate.net This technique is crucial for understanding how ellipticine affects signaling pathways and cellular processes at the protein level.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. preprints.orgscilit.com It is extensively used to study the interaction of ellipticine with its biological targets, such as DNA topoisomerase II and proteins like hen egg white lysozyme and human serum albumin. researchgate.netpreprints.orgrsc.org Molecular docking studies can provide insights into the binding affinity and the specific amino acid residues involved in the interaction. researchgate.netpreprints.org

Table 2: Proteomic and Genomic Approaches for Ellipticine Research
TechniqueApplicationKey Findings/Insights
Expression Microarray Global gene expression profiling. wikipedia.orgmacrogen.com.auIdentifies genes and pathways affected by ellipticine treatment. googleapis.comportico.org
Real-time RT-PCR Quantification of specific gene expression. researcher.lifegoogle.comValidates microarray data and measures changes in key gene expression (e.g., p21, PUMA). google.com
Comparative Genomic Hybridization Analysis of DNA copy number variations.Potential to investigate genomic instability induced by ellipticine.
Western Blotting Detection and quantification of specific proteins. uni-saarland.degoogle.comAnalyzes the expression of proteins like p53, p21, and CYP1A1 in response to ellipticine. researchgate.net
Molecular Docking Computational prediction of binding interactions. preprints.orgscilit.comElucidates the binding modes of ellipticine with targets like topoisomerase II and various proteins. researchgate.netpreprints.orgrsc.org

Future Directions and Research Challenges in Ellipticine Investigations

Unexplored Biological Activities and Molecular Targets

While the classical mechanisms of ellipticine (B1684216) are well-documented, recent research has begun to unveil a broader spectrum of biological activities and molecular targets, suggesting its potential utility beyond its initial scope. rsc.org The cytotoxicity of ellipticine is now understood to be multimodal. mdpi.com

A significant recent discovery is the identification of RNA polymerase I (Pol-I) transcription as a key target for ellipticine and some of its derivatives, such as 9-hydroxyellipticine. nih.gov These compounds have been shown to be potent and specific inhibitors of Pol-I transcription at nanomolar concentrations, without significantly affecting Pol-II or Pol-III. nih.gov This inhibition appears to function independently of p53 and topoisomerase II, targeting the assembly and stability of the preinitiation complex by disrupting the interaction between the promoter recognition factor SL1 and the rRNA promoter. nih.gov

Beyond the nucleus, research points towards other emerging targets:

Kinase Inhibition: Ellipticines have been found to interact with and inhibit various kinases that are crucial for cell growth and survival, including c-Kit, AKT, and Casein Kinase 2 (CK2). mdpi.comresearchgate.net

p53 Pathway Modulation: Ellipticine and its derivatives can activate the transcriptional function of the p53 tumor suppressor protein. walshmedicalmedia.com Some studies have shown that ellipticine treatment can induce a conformational change in mutant p53, restoring its wild-type function. walshmedicalmedia.com

Mitochondrial and Endoplasmic Reticulum Stress: Emerging evidence indicates that ellipticines can induce mitochondrial damage and endoplasmic reticulum stress, contributing to their cytotoxic effects. researchgate.netresearchgate.net

Anti-Inflammatory and Antimicrobial Activity: Recent studies have expanded ellipticine's potential applications into non-cancer fields. It has been shown to block the synergistic inflammatory effects of IL-17A and TNF-α in epithelial cells, suggesting a role in treating inflammatory conditions like acute lung injury. nih.gov Furthermore, ellipticine hydrochloride has demonstrated effective antibacterial activity against pathogenic bacteria, including colistin-resistant E. coli and Streptococcus suis, by targeting bacterial topoisomerase IV. frontiersin.orgasm.org There is also evidence of its potential as an antimalarial and antileishmanial agent. bioorganica.com.ua

Other Novel Targets: Research has also implicated aldehyde dehydrogenase 1 class A1 (ALDH1A1), a marker for breast cancer stem cells, as a potential target inhibited by ellipticine. researchgate.net Additionally, interaction with telomeric DNA and subsequent inhibition of telomerase activity has been proposed as another mode of action. mdpi.com

Table 1: Emerging and Unexplored Molecular Targets of Ellipticine

Molecular TargetObserved EffectPotential ApplicationReference
RNA Polymerase I (Pol-I)Potent and specific inhibition of rRNA transcription.Cancer therapy, targeting ribosome biogenesis. nih.gov
Kinases (c-Kit, AKT, CK2)Inhibition of kinase activity.Cancer therapy, disrupting cell growth and survival pathways. mdpi.comresearchgate.net
p53 Tumor SuppressorActivation of transcriptional function; restoration of wild-type conformation in mutants.Cancer therapy, particularly in tumors with mutant p53. walshmedicalmedia.com
Bacterial Topoisomerase IVInhibition of enzyme activity.Antibacterial agent against resistant pathogens. frontiersin.org
Inflammatory Pathways (IL-17A, TNF-α)Inhibition of pro-inflammatory cytokine production.Anti-inflammatory therapies. nih.gov
Aldehyde Dehydrogenase 1A1 (ALDH1A1)Inhibition of expression.Targeting cancer stem cells. researchgate.net

Innovations in Synthetic Accessibility and Analog Design

A major challenge in ellipticine research has been its poor water solubility and associated side effects observed in early clinical trials. mdpi.com This has driven extensive efforts in medicinal chemistry to design and synthesize novel ellipticine analogs with improved pharmacological profiles.

Recent synthetic innovations have focused on:

Substitution at Key Positions: Much of the synthetic effort has been directed towards modifying the ellipticine scaffold, particularly at the 9- and 11-positions. mdpi.comnih.gov Molecular modeling suggests that introducing bulky or mobile functional groups at the 11-position could inhibit DNA intercalation, potentially reducing some undesirable effects. mdpi.com Researchers have successfully synthesized novel 11-substituted ellipticines, including derivatives with α,β-unsaturated ketone and 9-substituted imine functionalities, which represent new templates for drug discovery. nih.gov

Improving Water Solubility: A critical goal is to enhance the aqueous solubility of ellipticine. One successful approach has been the synthesis of sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), a water-soluble derivative that showed noteworthy activity against tumor cell lines. mdpi.com The synthesis of ellipticine hydrochloride salt is another strategy that has been shown to improve solubility and enhance antimalarial and anticancer activity in aqueous solutions compared to the parent compound. bioorganica.com.ua

Streamlining Synthetic Routes: The classical Cranwell and Saxton synthesis has been the foundation for producing ellipticine. bioorganica.com.ua Modern research aims to improve this multi-step process by optimizing key reactions like the Vilsmeier-Haack formylation and cyclization steps to enable more reliable and scalable production of ellipticine and its analogs. bioorganica.com.uaresearchgate.net

Bioisosteric Replacement and Diverse Scaffolds: Chemists are exploring bioisosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties, to create novel analogs. mdpi.com This includes the synthesis of aza- and selenium-analogs of ellipticine, as well as entirely new scaffolds like pyrazolo[4,3-f]quinoline derivatives, designed to mimic ellipticine's structure while offering different biological activities or improved properties. mdpi.comgrafiati.com

Table 2: Examples of Recent Innovations in Ellipticine Analog Design

Analog Type/StrategyObjectiveExample/Key FindingReference
11-Substituted EllipticinesExplore new structure-activity relationships; potentially reduce intercalation.α,β-Unsaturated ketone and 9-substituted imine derivatives show promise. mdpi.comnih.gov
Water-Soluble DerivativesOvercome poor aqueous solubility for better bioavailability.Synthesis of Br-Ell-SO3Na and ellipticine hydrochloride salt. mdpi.combioorganica.com.ua
Improved SynthesisEnable scalable and efficient production.Refinements to the Cranwell and Saxton synthesis pathway. bioorganica.com.ua
Novel ScaffoldsDiscover new chemical entities with ellipticine-like activity.Development of pyrazolo[4,3-f]quinoline and indole-based analogs. mdpi.comresearchgate.net

Advancement of Preclinical Models for Translational Research

To better predict the clinical efficacy of ellipticine tartrate and its analogs, research is moving beyond simple two-dimensional (2D) cell cultures to more sophisticated preclinical models that better mimic the complexity of human tumors. mdpi.com

Key advancements include:

Three-Dimensional (3D) Culture Systems: Spheroids and organoids are increasingly used as they reproduce the cellular architecture, diffusion limitations, and microenvironment of a native tumor more accurately than 2D monolayers. mdpi.com The efficacy of ellipticine has been tested in 3D hydrogel models using non-small-cell lung cancer (A549) and breast cancer (MCF-7) cell lines. researchgate.net Polymeric micelle formulations of ellipticine have also been evaluated in both 2D and 3D multicellular tumor spheroid (MCTS) models. researchgate.net

Specialized In Vivo Models: Animal models remain crucial for studying pharmacokinetics and in vivo efficacy. The A549 nude mouse xenograft model has been used to demonstrate the antitumor effects of ellipticine formulations. nih.gov To specifically investigate the role of metabolism in ellipticine's activity, specialized models like the hepatic cytochrome P450 reductase null (HRN™) mouse have been employed. nih.gov These models, where specific enzyme functions are knocked out, are powerful tools for dissecting the metabolic activation and detoxification pathways of ellipticine in a living system. nih.gov

Co-culture and Vascularized Models: To study the interaction between cancer cells and their microenvironment, researchers are developing co-culture models that include endothelial cells to simulate tumor vascularization. mdpi.com These models are vital for understanding how ellipticine affects not just the tumor cells but also angiogenesis and cell migration. mdpi.com

Methodological Developments in Delivery and Combination Strategies

Overcoming ellipticine's poor solubility and mitigating its toxicity are paramount for its clinical revival. nih.gov This has led to significant research into advanced drug delivery systems and synergistic combination therapies. nih.gov

Nanocarrier-Based Delivery: Encapsulating ellipticine within nanocarriers is a leading strategy to improve its therapeutic index.

Self-Assembling Peptides: Ionic-complementary, self-assembling peptides like EAK16-II can stabilize ellipticine in aqueous solution, forming nanoparticles of around 200 nm. nih.gov These peptide-based systems have been shown to enhance cellular uptake and increase cytotoxicity against cancer cells compared to the free drug. nih.govtaylorandfrancis.com

Polymeric Micelles: Micelles formed from block copolymers can encapsulate hydrophobic drugs like ellipticine. mdpi.com Studies have demonstrated that these micellar formulations can facilitate a pH-sensitive, gradual release of ellipticine, which is more pronounced in the acidic environment typical of tumor cells. mdpi.com

Combination Therapies: Combining ellipticine with other therapeutic agents can create synergistic effects, enhancing anticancer activity and potentially overcoming drug resistance.

With Histone Deacetylase (HDAC) Inhibitors: Pre-treatment of human neuroblastoma cells with HDAC inhibitors like valproic acid (VPA) and trichostatin A (TSA) was found to increase the cytotoxicity of ellipticine. nih.gov This enhanced effect correlated with an increased formation of covalent ellipticine-derived DNA adducts in the cancer cells. nih.gov

With Other Chemotherapeutics: Combining ellipticine with paclitaxel (B517696) has been shown to be more effective at reducing cancer stem cell populations than either drug alone. researchgate.net

Gene-Directed Enzyme-Prodrug Therapy (GDEPT): A forward-looking strategy involves using gene therapy to deliver CYP enzymes directly to tumor tissue. mdpi.com This would provide localized bio-activation of ellipticine, maximizing its anticancer effects within the tumor while minimizing systemic exposure and toxicity. mdpi.com

Q & A

Q. How can researchers ensure reproducibility of this compound’s anti-cancer effects across laboratories?

  • Methodological Answer : Adopt standardized protocols from journals like Current Pharmaceutical Design:
  • Cell culture : Specify passage numbers, serum batches, and mycoplasma testing.
  • Dosing : Use pharmacokinetic-guided regimens (e.g., 5 mg/kg, q3d, IV).
  • Data reporting : Share raw datasets (e.g., via Figshare) and include positive/negative controls in all figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.